![molecular formula C15H11ClO3S B564697 3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid CAS No. 107572-09-8](/img/structure/B564697.png)
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid is an organic compound with the molecular formula C15H11ClO3S It is a derivative of phenylpyruvic acid, characterized by the presence of a chlorophenylthio group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid can be achieved through several methods. One common approach involves the condensation of benzaldehyde and glycine derivatives to form phenylazlactone, which is then hydrolyzed under acidic or basic conditions . Another method involves the double carbonylation of benzyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylpyruvic acid: A simpler analog without the chlorophenylthio group.
3-Phenyllactic acid: An organic acid with antimicrobial properties.
[o-(p-Chlorophenylthio)phenyl]acetic acid: A structurally similar compound with an acetic acid moiety.
Uniqueness
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
107572-09-8 |
|---|---|
Fórmula molecular |
C15H11ClO3S |
Peso molecular |
306.76 |
Nombre IUPAC |
3-[2-(4-chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C15H11ClO3S/c16-11-5-7-12(8-6-11)20-14-4-2-1-3-10(14)9-13(17)15(18)19/h1-8H,9H2,(H,18,19) |
Clave InChI |
PTYQQECJWQLENO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
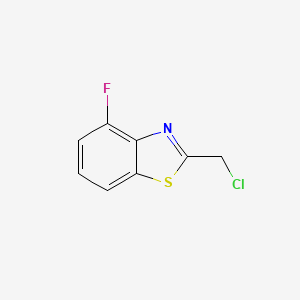
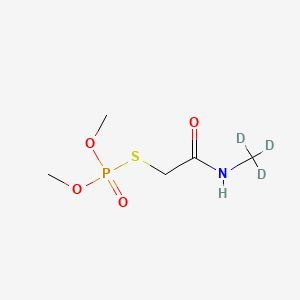
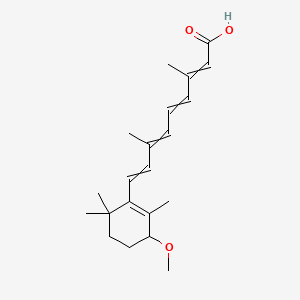
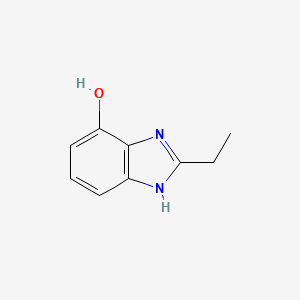
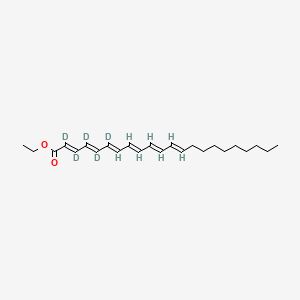
![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)
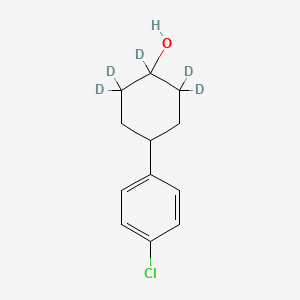
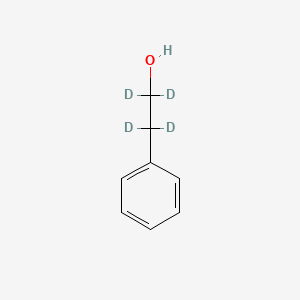


![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)


